![molecular formula C16H9ClN2O3 B12469132 Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate is an organic compound that features a complex structure with a furan ring, a benzoate ester, and a dicyanoethenyl group
Vorbereitungsmethoden
The synthesis of Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dicyanoethenyl group: This step often involves a Knoevenagel condensation reaction between a furan derivative and malononitrile in the presence of a base such as piperidine.
Chlorination and esterification: The final steps involve chlorination of the benzoate ring and esterification to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The dicyanoethenyl group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring and benzoate ester provide additional sites for interaction with biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate include:
- Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
- Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the furan ring, dicyanoethenyl group, and benzoate ester in this compound makes it particularly interesting for specific research and industrial applications.
Eigenschaften
Molekularformel |
C16H9ClN2O3 |
|---|---|
Molekulargewicht |
312.70 g/mol |
IUPAC-Name |
methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate |
InChI |
InChI=1S/C16H9ClN2O3/c1-21-16(20)13-5-11(2-3-15(13)17)14-9-22-8-12(14)4-10(6-18)7-19/h2-5,8-9H,1H3 |
InChI-Schlüssel |
NGNZDXUWKVKIMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=COC=C2C=C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12469050.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B12469062.png)
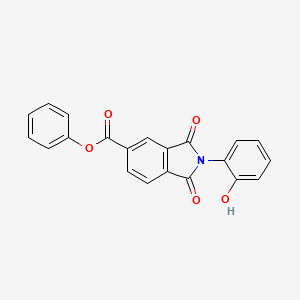
![N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)-3-oxopentanamide](/img/structure/B12469072.png)
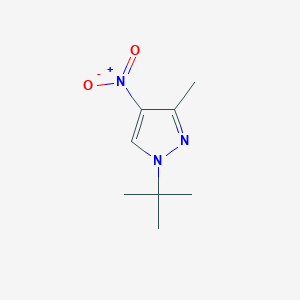
![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)
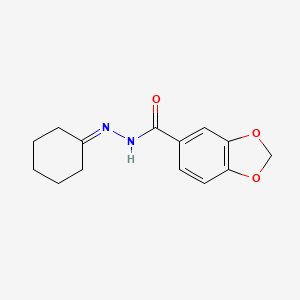
![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)
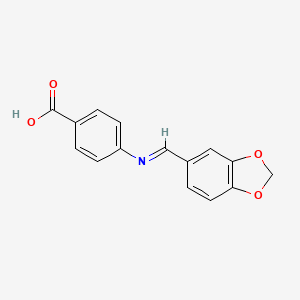
![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
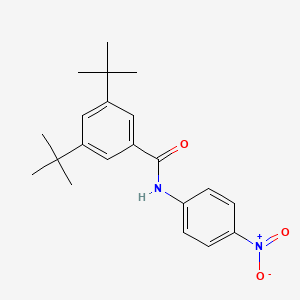
![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)
